molecular formula C17H18N4O3S B2963203 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL CAS No. 1226457-29-9

5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL

Cat. No.: B2963203
CAS No.: 1226457-29-9
M. Wt: 358.42
InChI Key: YWHDNLQXYFBOPJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including an oxadiazole moiety and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Scientific Research Applications

5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique mechanism of action and molecular targets make it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Compounds with similar structures have been found to exhibit a wide range of biological activities, such as antiviral, antifungal, and antibacterial properties .

Preparation Methods

The synthesis of 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

    Formation of the Oxadiazole Moiety: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This is typically achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a methoxyphenyl halide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the pyrimidine intermediate reacts with a thiol reagent.

    Final Functionalization:

Industrial production of this compound would involve optimizing these reaction conditions to ensure high yield and purity, as well as scaling up the reactions to accommodate large-scale synthesis.

Chemical Reactions Analysis

5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the pyrimidine ring.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the oxadiazole ring, leading to the formation of carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Comparison with Similar Compounds

5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL can be compared with other similar compounds, such as:

    5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: This compound has a similar structure but lacks the oxadiazole moiety, which affects its chemical and biological properties.

    2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but lacks the pyrimidine and oxadiazole rings, resulting in different reactivity and applications.

    Cyanoacetamide derivatives: These compounds contain similar functional groups but have different core structures, leading to variations in their chemical and biological activities.

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which impart distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-ethyl-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-11-10(2)18-17(20-16(11)22)25-9-14-19-15(21-24-14)12-7-5-6-8-13(12)23-3/h5-8H,4,9H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDNLQXYFBOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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